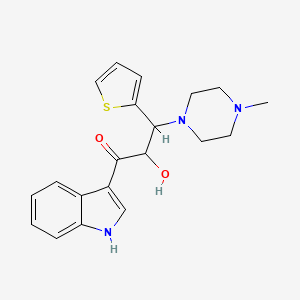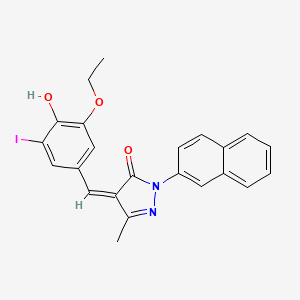
N-(3-bromo-4-methoxybenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-methoxybenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine, commonly known as BMB-DMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMB-DMA is a piperazine derivative that has been shown to possess a range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Mécanisme D'action
The exact mechanism of action of BMB-DMA is not fully understood. However, studies have suggested that BMB-DMA may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. BMB-DMA has also been shown to inhibit the replication of the hepatitis B virus by interfering with viral DNA synthesis. The antibacterial activity of BMB-DMA is thought to be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
BMB-DMA has been shown to have low toxicity in vitro and in vivo. Studies have also shown that BMB-DMA does not significantly affect normal cell growth or viability. BMB-DMA has been shown to induce apoptosis in cancer cells and inhibit viral replication, suggesting that it may have potential as a cancer and antiviral therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of BMB-DMA is relatively simple and can be performed using readily available reagents. BMB-DMA has also been shown to have good stability under a range of conditions. However, the low solubility of BMB-DMA in water can make it difficult to work with in some experiments. Additionally, the exact mechanism of action of BMB-DMA is not fully understood, which can make it challenging to design experiments to study its biological effects.
Orientations Futures
There are several future directions for research on BMB-DMA. One area of interest is the development of BMB-DMA derivatives with improved solubility and bioavailability. Another area of interest is the study of the mechanism of action of BMB-DMA in more detail, which could lead to the development of more targeted therapies. Finally, the potential use of BMB-DMA as a treatment for viral infections and bacterial infections warrants further investigation.
Méthodes De Synthèse
The synthesis of BMB-DMA involves the reaction of 3-bromo-4-methoxybenzaldehyde with 2,4-dimethylbenzylamine in the presence of sodium borohydride. The resulting Schiff base is then reduced with sodium borohydride to yield BMB-DMA. This method has been optimized to produce high yields of BMB-DMA with good purity.
Applications De Recherche Scientifique
BMB-DMA has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. BMB-DMA has also been shown to possess antiviral activity against the hepatitis B virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These properties make BMB-DMA a promising candidate for the development of new drugs to treat cancer, viral infections, and bacterial infections.
Propriétés
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O/c1-16-4-6-19(17(2)12-16)15-24-8-10-25(11-9-24)23-14-18-5-7-21(26-3)20(22)13-18/h4-7,12-14H,8-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNJFCFIQBMPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C=C3)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(5-methyl-2-furyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6104249.png)
![3-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6104252.png)
![3-(2-fluorophenyl)-5-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6104253.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B6104260.png)
![1-(2-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6104266.png)
![1,1'-[(4,6-dimethoxy-1,3-phenylene)disulfonyl]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B6104273.png)


![2-[2-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6104318.png)
methanol](/img/structure/B6104329.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6104330.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(4-pyrimidinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6104341.png)

![N-{1-[1-(3,4-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6104367.png)